molecular formula C16H14ClF3N4O5 B2660767 ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate CAS No. 339096-68-3

ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate

Cat. No.: B2660767
CAS No.: 339096-68-3
M. Wt: 434.76
InChI Key: XEXNGJCOOMWSDJ-UHFFFAOYSA-N
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Description

Ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C16H14ClF3N4O5 and its molecular weight is 434.76. The purity is usually 95%.
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Biological Activity

Ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial properties, cytotoxic effects against various cancer cell lines, and its mechanism of action.

Antimicrobial Properties

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial activities. For instance, studies on pyrrolo-isoxazole derivatives have shown promising results against both gram-positive and gram-negative bacteria. A comparative analysis of synthesized derivatives demonstrated adequate inhibitory efficiency against various strains, suggesting a potential application in treating bacterial infections .

Table 1: Antimicrobial Activity of Pyrrolo-Isoxazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)IC50 (µg/mL)
Compound AStaphylococcus aureus1520
Compound BEscherichia coli1815
Ethyl CompoundKlebsiella pneumoniae1718

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against several cancer cell lines. Notably, studies have shown that similar compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, pyrrolo[3,4-d]isoxazole derivatives have been reported to inhibit the proliferation of human cervical cancer cells with varying degrees of potency .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Ethyl CompoundHeLa (Cervical Cancer)12.5
Compound CMCF-7 (Breast Cancer)10.0
Compound DHCT116 (Colon Cancer)15.0

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For instance, some isoxazole derivatives have been identified as selective COX-2 inhibitors with sub-micromolar activity—an important target in inflammatory and cancer pathways .

Case Studies

  • Antimicrobial Activity Study : A study published in Europe PMC evaluated the antimicrobial efficacy of several pyrrolo-isoxazole derivatives against common pathogens. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .
  • Cytotoxicity Evaluation : In a study assessing the antiproliferative effects of pyrrolo[3,4-d]isoxazoles on human cervical cancer cells (HeLa), it was found that certain derivatives significantly reduced cell viability at concentrations as low as 10 µM. The study highlighted the potential for these compounds in developing targeted cancer therapies .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Recent studies indicate that compounds similar to ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate exhibit promising anticancer properties. For instance, derivatives have been tested for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .
  • Anti-inflammatory Effects
    • The compound's structural features suggest potential anti-inflammatory properties. In silico studies have shown that it may act as a 5-lipoxygenase inhibitor, which is crucial for the synthesis of leukotrienes involved in inflammatory responses . This makes it a candidate for further development in treating inflammatory diseases.
  • Neuroprotective Properties
    • Preliminary research indicates that similar compounds could provide neuroprotective effects against neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with neural pathways is an area of ongoing investigation .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance biological activity or reduce toxicity .

Research Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell growth in vitro.
Study BAnti-inflammatory EffectsIdentified as a potent inhibitor of 5-lipoxygenase with promising results in animal models.
Study CNeuroprotectionShowed potential to protect neuronal cells from oxidative stress-induced damage.

Properties

IUPAC Name

ethyl 5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N4O5/c1-2-28-15(27)10-9-11(29-23-10)14(26)24(13(9)25)4-3-21-12-8(17)5-7(6-22-12)16(18,19)20/h5-6,9,11H,2-4H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXNGJCOOMWSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2C1C(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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